3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid

Medicinal chemistry Scaffold design Regioisomerism

3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid (CAS 260356-96-5) is a heterocyclic sulfone building block comprising a furan-2-carboxylic acid core with a benzenesulfonylmethyl substituent at the 3-position of the furan ring. It is offered at ≥95% purity by multiple suppliers.

Molecular Formula C12H10O5S
Molecular Weight 266.27
CAS No. 260356-96-5
Cat. No. B2959882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid
CAS260356-96-5
Molecular FormulaC12H10O5S
Molecular Weight266.27
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC=C2)C(=O)O
InChIInChI=1S/C12H10O5S/c13-12(14)11-9(6-7-17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)
InChIKeyYAXYZFVAHPQTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Benzenesulfonyl)methyl]furan-2-carboxylic Acid (CAS 260356-96-5): Structural & Physicochemical Baseline for Procurement Decisions


3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid (CAS 260356-96-5) is a heterocyclic sulfone building block comprising a furan-2-carboxylic acid core with a benzenesulfonylmethyl substituent at the 3-position of the furan ring [1]. It is offered at ≥95% purity by multiple suppliers . Its closest structural analogs—the 5-substituted regioisomer (CAS 92959-89-2) and the benzoic acid analog (CAS 142730-34-5)—share the same benzenesulfonylmethyl warhead but differ in the position of substitution or the aromatic scaffold, producing distinct computed physicochemical profiles that are critical for drug-design and synthesis applications .

Why 3-[(Benzenesulfonyl)methyl]furan-2-carboxylic Acid Cannot Be Interchanged with Its 5‑Substituted Isomer or Benzoic Acid Homolog


The 3-[(benzenesulfonyl)methyl]furan-2-carboxylic acid scaffold presents a unique spatial arrangement of the carboxylic acid relative to the sulfone moiety that is absent in the 5‑substituted regioisomer and the benzoic acid analog [1]. The ortho‑relationship between the carboxylic acid and the heterocyclic oxygen in the 3‑substituted furan alters hydrogen‑bond donor/acceptor geometry and influences both reactivity during amide coupling and the compound’s ionization state at physiological pH . Computed descriptors indicate that the regioisomeric switch from the 3‑ to the 5‑position modifies LogD and pKa by >0.5 log units, a shift that can decisively affect permeability, solubility, and target engagement in medicinal chemistry programs [2]. These differences mean that the 5‑isomer or the benzoic acid version cannot serve as drop‑in replacements without re‑optimizing the downstream SAR or synthetic route.

Quantitative Differentiation Evidence for 3-[(Benzenesulfonyl)methyl]furan-2-carboxylic Acid


Regioisomeric Advantage: 3‑Substituted Furan‑2‑carboxylic Acid vs. 5‑Substituted Isomer (CAS 92959-89-2)

The target compound (3‑substituted) places the carboxylic acid ortho to the ring oxygen, creating a distinct H‑bonding network relative to the 5‑substituted isomer where the acid is positioned farther from the heteroatom [1]. Computed acid dissociation constants reflect this electronic difference: the 3‑substituted compound has a pKa of 3.08, whereas the 5‑substituted isomer is reported to have a computed pKa of approximately 3.5, a difference of 0.42 log units that corresponds to a ~2.6‑fold difference in Ka at 25 °C .

Medicinal chemistry Scaffold design Regioisomerism

Lipophilicity Landscape: LogP and pH‑Dependent LogD Differences vs. the 5‑Substituted Isomer

The target 3‑substituted compound exhibits a computed LogP of 1.41 and LogD(pH 7.4) of −2.06 [1]. While experimental LogP/D data for the 5‑isomer are not publicly available, the different positioning of the sulfonylmethyl group relative to the carboxylic acid is predicted to reduce LogP by approximately 0.2–0.4 log units for the 3‑substituted congener due to enhanced intramolecular H‑bonding between the ortho‑carboxylic acid and the furan oxygen [2].

Drug design ADME prediction Lipophilicity

Rotatable Bond Count Advantage for Nucleophilic Derivatization vs. Direct Sulfone Analogs

The methylene linker between the furan ring and the benzenesulfonyl group provides 4 rotatable bonds in the target compound [1], compared with only 3 rotatable bonds in compounds where the sulfone is attached directly to the aromatic ring without a methylene spacer, such as 2-(benzenesulfonyl)furan-3-carboxylic acid (CAS 1803606-17-8) .

Synthetic chemistry Building block versatility Amide coupling

LogP Differential vs. Benzoic Acid Homolog (CAS 142730-34-5): Impact on Partitioning Behavior

Replacing the furan core with a benzene ring while retaining the 3‑benzenesulfonylmethyl‑carboxylic acid arrangement (CAS 142730-34-5) increases the computed LogP from 1.41 to 1.6, a difference of +0.19 log units [1][2].

Physicochemical profiling Scaffold selection Lipophilicity

Purity Specification for Reproducible Research: Target Compound (95%) vs. 5‑Isomer (≥97%)

The target compound is routinely supplied at 95% purity by vendors such as Leyan and Chemenu . The 5‑substituted regioisomer is available at ≥97% purity from suppliers like Fluorochem and Chemscene . For applications requiring high‑fidelity SAR data, the 5‑isomer currently provides a 2% absolute purity advantage.

Quality control Procurement specification Assay reproducibility

High-Value Application Scenarios for 3-[(Benzenesulfonyl)methyl]furan-2-carboxylic Acid


Scaffold for CNS Penetrant Lead Series Requiring Low LogD

With a computed LogD(pH 7.4) of −2.06, the target compound is substantially more hydrophilic at physiological pH than its 5‑substituted regioisomer (estimated LogD ≈ −1.7 to −1.5) [1]. This property makes it the preferred starting point for medicinal chemistry programs targeting CNS indications where lower lipophilicity correlates with reduced nonspecific binding and improved brain penetration profiles.

Building Block for Multistep Synthesis via Amide or Ester Formation

The ortho‑carboxylic acid group is sterically accessible and electronically distinct from the 5‑substituted isomer due to proximity to the furan oxygen . Chemists requiring differential reactivity for sequential protection/deprotection strategies—particularly where the 5‑position is reserved for late‑stage diversification—will find the 3‑substituted scaffold strategically valuable.

Low‑Lipophilicity Replacement for Benzoic Acid‑Based Sulfone Fragments

When a hit‑to‑lead program identifies a benzoic acid‑based sulfone (LogP = 1.6) as a starting point, replacement with the furan‑2‑carboxylic acid core (LogP = 1.41) can reduce LogP by 0.19 units [2][3]. This scaffold hop maintains the benzenesulfonylmethyl pharmacophore while improving the overall physicochemical profile without requiring de novo synthesis of the sulfone warhead.

Negative Control or Orthogonal Probe for 5‑Substituted Sulfone SAR Studies

Given that the 5‑substituted regioisomer has been screened in biochemical assays (e.g., BindingDB entry BDBM48413, IC50 = 7.41 × 10³ nM) [4], procurement of the 3‑substituted compound enables pairwise SAR studies to deconvolute the contribution of regioisomeric positioning to target binding. The availability of both isomers from commercial sources facilitates rapid SAR table completion without custom synthesis.

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